molecular formula C10H10ClNOS B2842680 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride CAS No. 129761-30-4

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride

Cat. No.: B2842680
CAS No.: 129761-30-4
M. Wt: 227.71
InChI Key: LSORCUCIFQEXQK-UHFFFAOYSA-N
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Description

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride ( 129761-30-4) is a high-purity chemical compound with the molecular formula C10H10ClNOS and a molecular weight of 227.71 g/mol . This compound features a benzothiophene core, a scaffold of significant interest in medicinal chemistry due to its diverse pharmacological potential. The 2-aminothiophene (2-AT) scaffold is a privileged structure in drug discovery, known for its presence in compounds that exhibit a wide array of biological activities . Recent scientific investigations have highlighted the promise of 2-aminothiophene derivatives as small-molecule positive allosteric modulators (PAMs) of the Glucagon-like peptide 1 receptor (GLP-1R) . GLP-1R is a critically important therapeutic target for the treatment of type 2 diabetes, obesity, and heart diseases . As a PAM, this class of compounds does not activate the receptor directly but enhances its response to natural agonists, potentially leading to glucose-dependent insulin secretion and reduced blood plasma glucose levels, as demonstrated in preclinical studies of analogous structures . Researchers can utilize this compound to explore novel pathways in metabolic disease research. The product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-1-(1-benzothiophen-2-yl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS.ClH/c11-6-8(12)10-5-7-3-1-2-4-9(7)13-10;/h1-5H,6,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSORCUCIFQEXQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C(=O)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reduction of 1-Benzothiophen-2-yl Ethanone

The ketone is reduced to 1-(1-benzothiophen-2-yl)ethanol using sodium borohydride (NaBH₄) in methanol at 0–5°C. This step achieves >90% yield under optimized conditions:

Parameter Value
Solvent Methanol
Temperature 0–5°C
Reaction Time 2 hours
Catalyst None required
Workup Extraction with dichloromethane

Oxime Formation

The ethanol intermediate is oxidized back to the ketone, which reacts with hydroxylamine hydrochloride to form 1-(1-benzothiophen-2-yl)ethanone oxime . Key conditions include:

  • Solvent : Ethanol/water mixture
  • Reagent : Hydroxylamine hydrochloride (1.2 equiv)
  • Temperature : Reflux at 80°C
  • Yield : 78–85%

Amination via Borane-Pyridine Complex

The oxime undergoes reduction using a borane-pyridine complex in ethanol at 0–5°C, followed by hydrochloric acid quench to yield the primary amine hydrochloride:
$$ \text{Oxime} + \text{BH}3\cdot\text{C}5\text{H}_5\text{N} \rightarrow \text{Amine} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt} $$

Parameter Value
Reducing Agent Borane-pyridine (1.1 equiv)
Acid Quench 20% HCl in ethanol
Isolation Crystallization from diisopropyl ether

Industrial-Scale Optimization

Continuous Flow Reactors

Patent WO2011036680A2 highlights the use of continuous flow systems for large-scale production. Benefits include:

  • Enhanced Heat Transfer : Critical for exothermic reductions.
  • Improved Yield : 95% purity achieved via in-line crystallization.
  • Solvent Recovery : Toluene and ethanol recycled in closed-loop systems.

Purification Protocols

Final purification involves sequential recrystallization from ethyl acetate and diisopropyl ether, removing residual solvents and byproducts:

Step Conditions Purity Outcome
Primary Crystallization Ethyl acetate, 0–5°C 98.5%
Secondary Wash Diisopropyl ether, 25°C >99% (HPLC)

Critical Reaction Parameters

Temperature Control

  • Reduction Steps : Must be maintained below 10°C to prevent over-reduction or decomposition.
  • Amination : Exothermic reaction requires gradual reagent addition to avoid thermal runaway.

Solvent Selection

  • Polar Protic Solvents (e.g., methanol, ethanol): Favor protonation during HCl salt formation.
  • Aprotic Solvents (e.g., toluene): Improve intermediate stability during isolation.

Comparative Analysis of Methodologies

Method Yield (%) Purity (%) Scalability Cost Efficiency
Batch Reduction 85 98 Moderate High
Flow Chemistry 92 99.5 High Medium
Classical Amination 78 97 Low Low

Key Findings :

  • Flow chemistry outperforms batch methods in yield and purity but requires higher capital investment.
  • Traditional amination remains cost-effective for small-scale research applications.

Mechanistic Insights

Reduction Pathway

Sodium borohydride selectively reduces the ketone to a secondary alcohol via a four-membered transition state, preserving the benzothiophene ring’s integrity.

Hydrochloride Formation

Protonation of the amine group by HCl in ethanol generates a crystalline salt, enhancing stability and water solubility:
$$ \text{R-NH}2 + \text{HCl} \rightarrow \text{R-NH}3^+\text{Cl}^- $$

Challenges and Mitigation Strategies

  • Byproduct Formation : Over-reduction to ethane derivatives is minimized by strict temperature control.
  • Oxime Isomerization : Stabilized using acidic conditions (pH 4–5) during synthesis.
  • Residual Solvents : Reduced to <50 ppm via vacuum drying and azeotropic distillation.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride is C₁₀H₉NOS·HCl, with a molecular weight of approximately 211.7 g/mol. The compound features a benzothiophene ring, which is significant for its biological interactions.

Medicinal Chemistry

Antimicrobial Activity:
Research has indicated that derivatives of benzothiophene exhibit notable antimicrobial properties. For instance, compounds similar to this compound have been evaluated for their in vitro antibacterial and antifungal activities.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMinimum Inhibitory Concentration (MIC)Reference
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(arylphenyl)acetamideAntibacterial25 µg/mL
2-Amino-4,5,6,7-tetrahydro-1-benzothiopheneAntifungal50 µg/mL

The mechanism by which this compound exerts its biological effects is still under investigation; however, it is hypothesized that the presence of the amino group and the benzothiophene moiety contribute to its interaction with microbial enzymes or cell membranes.

Case Study: Antimicrobial Screening
A study involving the synthesis and screening of various benzothiophene derivatives highlighted the potential of compounds similar to this compound. The results indicated significant antibacterial activity against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. Structural modifications could enhance their efficacy.

Anticancer Properties

Research has also focused on the anticancer potential of benzothiophene derivatives. Preliminary studies suggest that these compounds may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Table 2: Anticancer Activity Overview

Compound NameCancer TypeIC50 (µM)Reference
2-Amino-1-(4-benzothiophen-2-yl)ethanoneBreast Cancer10
2-Amino-3-(benzothiophen-2-yl)propanolLung Cancer15

These findings indicate that structural features such as the benzothiophene ring play a crucial role in modulating biological activity against cancer cells.

Material Science

In addition to its biological applications, this compound has potential uses in material science. The compound can serve as a precursor for synthesizing novel materials with specific electronic or optical properties.

Applications in Material Development:
The unique properties of the benzothiophene structure allow for the development of organic semiconductors and photonic devices. Research indicates that modifications to this compound can lead to materials with enhanced conductivity and light-emitting properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following compounds share the α-aminoethanone hydrochloride backbone but differ in aromatic substituents:

Compound Name Aromatic Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
Target Compound 1-Benzothiophen-2-yl C₁₀H₁₀NOS·HCl ~227.6 Fused benzothiophene ring, sulfur atom
2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone HCl (bk-2C-B) 4-Bromo-2,5-dimethoxyphenyl C₁₀H₁₃BrNO₃·HCl ~318.6 Bromo and methoxy groups, psychoactive
2-Amino-1-(2-hydroxyphenyl)ethanone HCl 2-Hydroxyphenyl C₈H₉NO₂·HCl ~187.6 Hydroxyl group, phenolic reactivity
2-Amino-1-(3-chlorophenyl)propan-1-one HCl 3-Chlorophenyl C₉H₁₁Cl₂NO ~232.1 Chlorine substituent, branched chain
2-Amino-1-(4-fluorophenyl)ethanone HCl 4-Fluorophenyl C₈H₈FNO·HCl ~203.6 Fluorine substituent, high electronegativity

Physicochemical Properties

  • Planarity and Reactivity: The benzothiophene group in the target compound introduces a fused aromatic system, enhancing π-conjugation compared to monocyclic phenyl derivatives. This may increase stability and alter solubility .
  • The benzothiophene’s sulfur atom may donate electron density via resonance .
  • Melting Points : Hydroxyphenyl derivatives (e.g., ) exhibit higher melting points (177°C) due to hydrogen bonding, whereas halogenated analogs (e.g., ) may have lower solubility in polar solvents.

Research Findings

Benzothiophene vs.

Psychoactivity Trends : Bromo- and methoxy-substituted analogs (e.g., bk-2C-B) exhibit stimulant effects akin to amphetamines, suggesting the target compound may share similar bioactivity if metabolically stable .

Crystallography: Structural analysis of similar compounds (e.g., ) employs SHELXL and OLEX2 for refinement, indicating standard methodologies for resolving α-aminoethanone derivatives .

Biological Activity

2-Amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride, also known by its CAS number 129761-30-4, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological effects, synthesis, structure-activity relationships (SAR), and relevant case studies.

Overview

The compound belongs to a class of benzothiophene derivatives, which are known for their diverse pharmacological properties. Benzothiophene structures have been reported to exhibit anti-inflammatory, anti-cancer, and antimicrobial activities, making them significant in drug discovery .

Biological Activity

1. Antimicrobial Properties

Recent studies have indicated that benzothiophene derivatives possess notable antimicrobial properties. For instance, compounds with similar structures have shown efficacy against various pathogens, including bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways .

2. Anti-inflammatory Effects

Benzothiophene derivatives, including this compound, have been investigated for their anti-inflammatory potential. Research suggests that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, which may be beneficial in treating inflammatory diseases .

3. Anticancer Activity

The compound's structural characteristics allow it to interact with various biological targets implicated in cancer progression. Some studies highlight its potential to inhibit specific kinases involved in tumor growth and metastasis. The SAR studies indicate that modifications to the benzothiophene moiety can enhance anticancer activity by improving binding affinity to target proteins .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key findings include:

Structural ModificationBiological Effect
Substitution on the benzothiophene ringEnhanced potency against specific cancer cell lines
Variation in amino group placementAltered pharmacokinetics and bioavailability
Hydrochloride salt formationImproved solubility and stability in aqueous environments

These modifications are essential for developing more effective analogs with better therapeutic profiles.

Case Studies

Case Study 1: Antimicrobial Testing

In a recent study published in the Journal of Medicinal Chemistry, a series of benzothiophene derivatives were synthesized and tested for antimicrobial activity. The results indicated that certain derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting that structural features of this compound could be leveraged for developing new antibiotics .

Case Study 2: Anti-inflammatory Mechanism

A study exploring the anti-inflammatory effects of benzothiophene compounds demonstrated that treatment with these derivatives led to a marked reduction in TNF-alpha levels in vitro. This suggests that this compound could be a candidate for further development as an anti-inflammatory agent .

Q & A

Q. What are the established synthetic routes for 2-amino-1-(1-benzothiophen-2-yl)ethan-1-one hydrochloride, and how do reaction conditions influence yield and purity?

  • Methodological Answer: Synthesis typically involves nucleophilic substitution or condensation reactions. For example:
  • Route 1: Reaction of 1-benzothiophen-2-ylacetone with ammonium chloride under acidic conditions, followed by HCl salt precipitation.
  • Route 2: Friedel-Crafts acylation of benzothiophene with chloroacetyl chloride, followed by amination and HCl salt formation.
    Yield optimization requires precise control of temperature (e.g., 0–5°C for ketone intermediate stabilization) and stoichiometric ratios (e.g., 1:1.2 ketone:amine). Purification via recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .

Q. How is the molecular structure of this compound validated in crystallographic studies?

  • Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or OLEX2 is critical. Key steps:
  • Crystal growth via slow evaporation from DMSO/water.
  • Data collection at 100 K to minimize thermal motion artifacts.
  • Refinement of positional and thermal parameters, with R-factor thresholds <0.05 for high confidence. The benzothiophene ring’s planarity and amine-proton interactions are key validation metrics .

Q. What analytical techniques are recommended for assessing purity and stability?

  • Methodological Answer:
  • HPLC: Use a C18 column with UV detection at 254 nm; mobile phase = acetonitrile/0.1% TFA in water (70:30).
  • NMR: 1H/13C NMR in DMSO-d6 to confirm proton environments (e.g., amine protons at δ 8.2–8.5 ppm) and carbon frameworks.
  • TGA/DSC: Monitor decomposition temperatures (>200°C indicates thermal stability) and hygroscopicity under controlled humidity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell line differences, solvent effects). Strategies:
  • Standardized Assays: Use isogenic cell lines and matched solvent controls (e.g., DMSO ≤0.1% v/v).
  • SAR Studies: Compare with analogs (e.g., 2-amino-1-(4-trifluoromethylphenyl)ethanone) to isolate substituent effects.
  • Computational Modeling: Perform molecular docking (e.g., AutoDock Vina) to validate target binding modes versus off-target interactions .

Q. What strategies optimize enantioselective synthesis for chiral derivatives of this compound?

  • Methodological Answer:
  • Catalytic Asymmetric Amination: Use chiral catalysts like (R)-BINAP-Pd complexes to induce stereocenter formation (ee >90%).
  • Dynamic Kinetic Resolution: Employ enzymes (e.g., lipases) in biphasic systems to resolve racemic intermediates.
  • Circular Dichroism (CD): Confirm enantiopurity by monitoring Cotton effects at 220–250 nm .

Q. How can the environmental impact of this compound be assessed in ecotoxicology studies?

  • Methodological Answer:
  • OECD Guidelines: Follow Test No. 201 (algae growth inhibition) and 211 (Daphnia magna reproduction).
  • Degradation Studies: Use LC-MS/MS to track hydrolysis/metabolites under simulated sunlight (UVB) and pH 7–9 conditions.
  • QSAR Models: Predict bioaccumulation potential via logP calculations (e.g., ClogP ≈ 2.5 suggests moderate lipophilicity) .

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